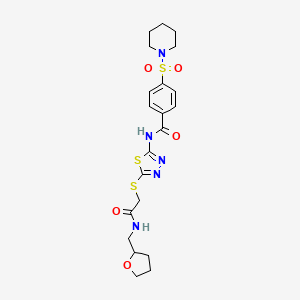![molecular formula C17H13ClN2O3S B2468936 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 906784-48-3](/img/structure/B2468936.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a research compound. It is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a benzo[d][1,4]dioxine ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves coupling reactions, where two smaller molecules are joined to form the larger target molecule.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, the melting point can be determined experimentally, and the molecular weight can be calculated based on the molecular formula . The compound’s solubility, stability, and reactivity can also be studied.Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Raval, Naik, and Desai (2012) explored the microwave-assisted synthesis of compounds structurally related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. The research focused on creating derivatives through an environmentally friendly process. These compounds were found to exhibit significant antimicrobial activities against various bacterial strains, indicating their potential application in developing new antibacterial and antifungal agents. For more details on this study, please visit Raval, Naik, & Desai, 2012.
Synthesis of Novel Heterocyclic Compounds
The work of Gabriele et al. (2006) involved the synthesis of novel heterocyclic compounds, including those related to the 2,3-dihydrobenzo[b][1,4]dioxine family. Their methodology utilized tandem oxidative aminocarbonylation for the synthesis process, which showed considerable stereoselectivity. This research contributes to the understanding of the synthetic pathways of these compounds, which could be crucial in pharmaceutical and chemical industries. Refer to Gabriele et al., 2006 for further information.
Synthesis of Chemosensors for Cyanide Anions
In 2015, Wang et al. conducted a study on coumarin benzothiazole derivatives, closely related to the target compound. These derivatives were synthesized and used as chemosensors for cyanide anions. Their research demonstrated the potential application of such compounds in the detection and recognition of hazardous substances, such as cyanide, through color change and fluorescence quenching. For more insights, see Wang et al., 2015.
Antitumor Evaluation of Dibenzo[1,4]dioxin-1-carboxamides
Lee et al. (1992) synthesized a series of dibenzo[1,4]dioxin-1-carboxamides, structurally similar to the compound , and evaluated their antitumor activity. These compounds demonstrated significant in vitro and in vivo activity against P388 leukemia and other cancer cell lines, suggesting their potential as weakly binding DNA-intercalating agents in cancer therapy. Details can be found at Lee et al., 1992.
Safety and Hazards
Orientations Futures
Future research on this compound could focus on further elucidating its mechanism of action, optimizing its synthesis, and investigating its potential applications. For example, it could be tested for activity against various biological targets, and its structure-activity relationships could be studied .
Propriétés
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-6-7-10(18)15-14(9)19-17(24-15)20-16(21)13-8-22-11-4-2-3-5-12(11)23-13/h2-7,13H,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJINNJMOEOZJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)






![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2468867.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)
![2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2468874.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2468875.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2468876.png)